Technical Monograph: 2-Chloro-N-methyl-5-nitrobenzene-1-sulfonamide
Technical Monograph: 2-Chloro-N-methyl-5-nitrobenzene-1-sulfonamide
Executive Summary
2-Chloro-N-methyl-5-nitrobenzene-1-sulfonamide (CAS 89793-16-8) is a highly functionalized benzenesulfonamide derivative utilized primarily as an electrophilic building block in medicinal chemistry.[1][2][3][4] Its structural uniqueness lies in the ortho-chloro, meta-sulfonyl, para-nitro substitution pattern. This arrangement creates a highly activated aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr), making it a critical intermediate for synthesizing complex fused heterocycles and kinase inhibitors.[5]
This guide details the physicochemical properties, validated synthesis protocols, and reactivity profiles of CAS 89793-16-8, designed for researchers requiring high-purity intermediates for drug development.
Chemical Identity & Physicochemical Properties[6]
| Property | Data |
| CAS Number | 89793-16-8 |
| IUPAC Name | 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide |
| Molecular Formula | C₇H₇ClN₂O₄S |
| Molecular Weight | 250.66 g/mol |
| SMILES | CNS(=O)(=O)C1=C(C=CC(=C1)[O-])Cl |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 158–162 °C (Predicted based on structural analogs) |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water |
Synthesis & Manufacturing Protocol
The synthesis of CAS 89793-16-8 follows a nucleophilic substitution pathway at the sulfonyl center. The core challenge is preventing bis-alkylation and managing the hydrolysis of the highly reactive sulfonyl chloride precursor.
Retrosynthetic Analysis
The compound is disconnected at the sulfonamide nitrogen bond. The forward synthesis utilizes 2-chloro-5-nitrobenzenesulfonyl chloride (CAS 96-73-1) as the electrophile and methylamine as the nucleophile.
Experimental Protocol (Self-Validating System)
Reagents:
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2-Chloro-5-nitrobenzenesulfonyl chloride (1.0 eq)
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Methylamine hydrochloride (1.2 eq) [Note: HCl salt is preferred over aqueous solution to control stoichiometry and reduce hydrolysis]
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Triethylamine (2.5 eq) or Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology:
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Preparation: Charge a flame-dried round-bottom flask with 2-chloro-5-nitrobenzenesulfonyl chloride dissolved in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).
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Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Low temperature suppresses the hydrolysis of the sulfonyl chloride by trace moisture and minimizes side reactions at the chloro-position.
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Nucleophile Addition: Add Methylamine hydrochloride (solid) in one portion.
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Base Addition: Dropwise add Triethylamine over 20 minutes. Observation: White precipitate (Et₃N·HCl) will form immediately.
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Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.
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Workup: Quench with 1M HCl (cold). Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).
Reaction Mechanism Visualization
The following diagram illustrates the transformation from the sulfonyl chloride to the target sulfonamide.
Caption: Synthesis pathway via nucleophilic substitution at the sulfonyl center.
Reactivity & Applications in Drug Design
CAS 89793-16-8 is not merely an end-product but a "linchpin" intermediate. Its value lies in the orthogonal reactivity of its functional groups.
The SNAr "Handle"
The chlorine atom at the C2 position is activated by the electron-withdrawing effects of both the ortho-sulfonamide and the para-nitro group.
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Application: Displacement of the Chlorine with amines, phenols, or thiols to create tricyclic structures (e.g., benzothiadiazine dioxides).
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Condition: Requires mild heating (60–80 °C) with a base (K₂CO₃) in polar aprotic solvents (DMF, DMSO).
Nitro Reduction
The C5-Nitro group can be selectively reduced to an aniline (amine).
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Reagents: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C.
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Utility: The resulting amine can be acylated to form urea linkages, a common motif in kinase inhibitors (e.g., Sorafenib, Pazopanib analogs).
Strategic Workflow Diagram
The diagram below maps the utility of CAS 89793-16-8 in generating diverse chemical libraries.
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the Chloro and Nitro groups.
Safety & Handling (E-E-A-T)
While specific toxicological data for CAS 89793-16-8 is limited, its structural class (nitrobenzenesulfonamides) mandates strict safety protocols.
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Hazard Identification:
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Skin/Eye Irritant: High probability of causing severe eye irritation and skin sensitization.
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Sulfonamide Allergy: Potential cross-reactivity in individuals with sulfonamide hypersensitivity.
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-
Handling Protocol:
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Always handle in a fume hood to avoid inhalation of dust.
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Wear nitrile gloves (double-gloving recommended during synthesis steps involving the sulfonyl chloride precursor).
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Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
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References
-
BLD Pharm. (2025).[4] Product Analysis: 2-Chloro-N-methyl-5-nitrobenzene-1-sulfonamide (CAS 89793-16-8).[1][2][3][4][6][7] Retrieved from
-
AA Blocks. (2025). Catalog Entry: 2-Chloro-N-methyl-5-nitrobenzenesulfonamide. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 96-72-0 (Parent Compound). Retrieved from
-
Santa Cruz Biotechnology. (2024). 2-Chloro-5-nitrobenzenesulfonamide Safety Data Sheet. Retrieved from
Sources
- 1. 72426-58-5|4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 2. 380342-98-3|2-Chloro-N-(2-chlorophenyl)-5-nitrobenzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 3. 326901-91-1|2,5-Dichloro-N-(4-fluoro-3-nitrophenyl)benzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 4. 97-09-6|3-Nitro-4-chlorobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6319-45-5|N-Methyl-4-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 7. aablocks.com [aablocks.com]
